Hydroxylamine hydrochloride is classified as an inorganic compound. It is a colorless crystalline solid that is highly soluble in water. This compound is primarily used as a reducing agent in various chemical reactions and has applications in organic synthesis, particularly in the preparation of oximes and hydroxamic acids. It is also utilized in pharmaceuticals and agrochemicals.
Hydroxylamine hydrochloride participates in various chemical reactions:
Hydroxylamine acts primarily through nucleophilic attack mechanisms:
Hydroxylamine hydrochloride has diverse applications across various fields:
Hydroxylamine hydrochloride (chemical formula: NH₂OH·HCl; systematic name: hydroxylammonium chloride) is the hydrochloric acid salt of hydroxylamine. It presents as a white, crystalline, hygroscopic solid with a molecular weight of 69.49 g/mol and a density of 1.67 g/cm³ at 25°C [5]. The compound decomposes at 151-157°C rather than exhibiting a distinct melting point and shows high water solubility (560 g/L at 20°C) [5] [1]. Its crystal structure consists of hydroxylammonium cations ([NH₃OH]⁺) and chloride anions (Cl⁻) held together by ionic interactions and hydrogen bonding. The hydrochloride form stabilizes the otherwise unstable hydroxylamine molecule, enabling handling and storage under controlled conditions. Key identifiers include CAS Registry Number 5470-11-1, EINECS 226-798-2, and PubChem CID 443297 [4] [5]. Isotopically labeled variants (e.g., hydroxylamine-¹⁵N hydrochloride) serve as tracers in mechanistic studies [7].
Hydroxylamine hydrochloride emerged as an industrially significant compound following its first synthesis in 1865 by Wilhelm Clemens Lossen, who reduced nitromethane with tin and hydrochloric acid [5]. Early industrial-scale production utilized the Raschig process (electrolytic reduction of ammonium nitrate) and later the reduction of nitromethane with hydrochloric acid [5]. Its commercial importance grew substantially during the 20th century due to applications spanning multiple sectors:
Its adoption accelerated post-1950 with the growth of pharmaceutical and polymer industries, where its dual functionality (nucleophile and reductant) enabled novel synthetic pathways.
Hydroxylamine hydrochloride is classified as a potent genotoxic impurity (PGI) due to its mutagenic, clastogenic, and carcinogenic properties [3] [10]. Despite its utility as a synthetic intermediate, residual traces pose significant safety concerns in Active Pharmaceutical Ingredients (APIs):
Table 1: Genotoxic Impurity Limits in Select Pharmaceuticals
API | Therapeutic Use | Max Daily Dose | Hydroxylamine HCl Limit (ppm) |
---|---|---|---|
Leflunomide | Rheumatoid arthritis | Not specified | 3–23 |
Relugolix | Prostate cancer | 360 mg | 120–134 |
Penicillamine | Wilson’s disease | 4 g | 0.375 |
This classification mandates stringent analytical control during API manufacturing, driving innovations in detection methodologies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1